molecular formula C8H9BrMgO B050264 4-Methoxy-3-methylphenylmagnesium bromide CAS No. 117896-10-3

4-Methoxy-3-methylphenylmagnesium bromide

Cat. No.: B050264
CAS No.: 117896-10-3
M. Wt: 225.37 g/mol
InChI Key: MPGVDHRKEBWOQF-UHFFFAOYSA-M
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Description

4-Methoxy-3-methylphenylmagnesium bromide, also known as Anisole magnesium bromide or p-Methoxytolyl magnesium bromide, is a chemical compound that is widely used in scientific research applications. It is a Grignard reagent that is used in the synthesis of various organic compounds.

Scientific Research Applications

  • Synthesis of Carbomethoxycyclohexanones : The uncatalyzed 1,4-addition of phenylmagnesium bromide and related compounds to specific substrates can lead to the formation of cyclohexanones, demonstrating its utility in synthesizing cyclic ketones (Grootaert, Mijngheer, & Clercq, 1982).

  • Synthesis and Characterization of Metal Complexes : The thionation of 3-methylbutylmagnesium bromide with specific reagents can lead to the formation of dithiophosphinic acid, which can then be converted into metal complexes. This process illustrates the role of such organomagnesium compounds in the synthesis of complex metal structures (SAĞLAM et al., 2010).

  • Synthesis of Potential Drugs : In pharmaceutical research, compounds like 4-Methoxy-3-methylphenylmagnesium bromide can be intermediates in the synthesis of potential drugs. For instance, a process involving this compound was used in the synthesis of a potential anti-anginal drug (Mounetou, Poisson, Monteil, & Madelmont, 1998).

  • Polymer Modification : This compound can be used in the modification of polymers, such as in the Grignard-Wurtz reaction with polybutadiene, demonstrating its role in polymer chemistry (Hummel, Wedam, Kathan, & Demel, 1978).

  • Synthesis of Spiro Centres and Atropomers : In the field of stereochemistry, this compound plays a role in the synthesis of spiro centres and atropomers, showcasing its importance in the creation of complex molecular structures (Baker, Kyasnoor, Sargent, Skelton, & White, 2000).

  • Bromination Reactions : It is also used in bromination reactions, such as in the electrochemical bromination of 4-methoxy toluene, highlighting its role in functional group transformations (Kulangiappar, Anbukulandainathan, & Raju, 2014).

Safety and Hazards

4-Methoxy-3-methylphenylmagnesium bromide is considered hazardous. It is highly flammable and can cause severe skin burns and eye damage. It may also cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer .

Mechanism of Action

Target of Action

4-Methoxy-3-methylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of Grignard reagents are electrophilic carbon atoms located on carbonyl groups, alkyl halides, and other polarized organic molecules .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of the target molecule . The carbon-magnesium bond in Grignard reagents is polarized, with the carbon atom carrying a partial negative charge. This allows the carbon atom to act as a nucleophile, attacking electrophilic carbon atoms and forming new carbon-carbon bonds .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific reaction and the target molecule. In general, grignard reagents are used in the synthesis of a wide range of organic compounds, including alcohols, ketones, and aldehydes . These compounds play various roles in numerous biochemical pathways.

Pharmacokinetics

It is worth noting that Grignard reagents, including this compound, are highly reactive and sensitive to moisture and air . Therefore, they are usually prepared and used under controlled laboratory conditions .

Result of Action

The result of the action of this compound is the formation of new organic compounds through the creation of new carbon-carbon bonds . The exact products depend on the nature of the target molecule and the specific reaction conditions.

Action Environment

The action of this compound is highly dependent on the reaction environment. Grignard reagents are sensitive to moisture and air, and they require anhydrous and oxygen-free conditions for their preparation and reactions . The temperature and solvent can also significantly influence the reaction rate and the yield of the product .

Properties

IUPAC Name

magnesium;1-methoxy-2-methylbenzene-4-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O.BrH.Mg/c1-7-5-3-4-6-8(7)9-2;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGVDHRKEBWOQF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[C-]=C1)OC.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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